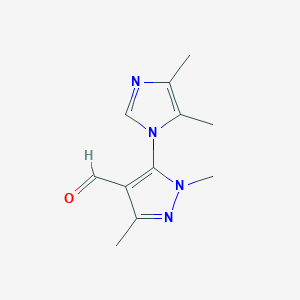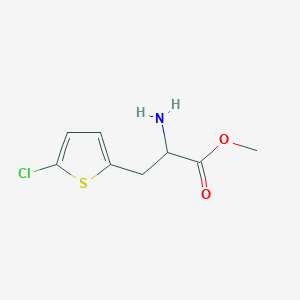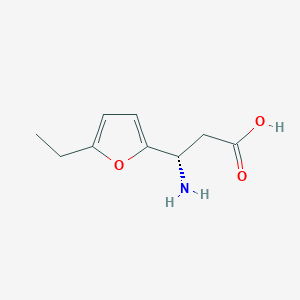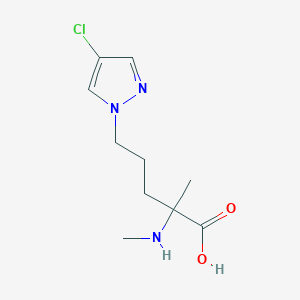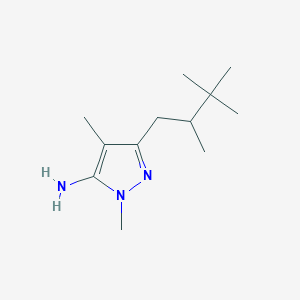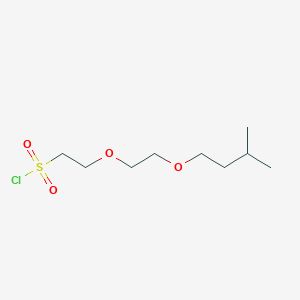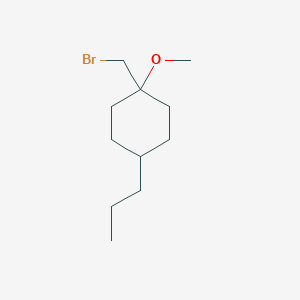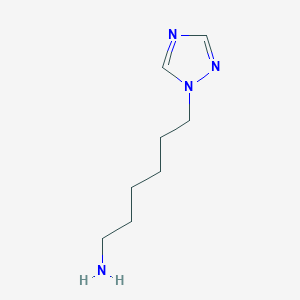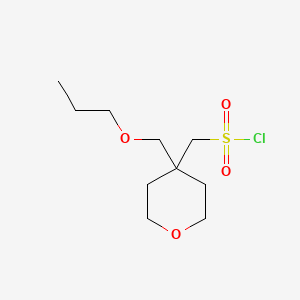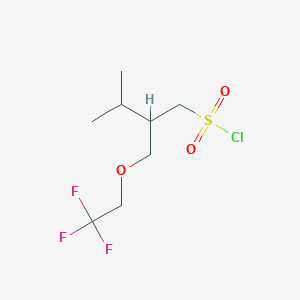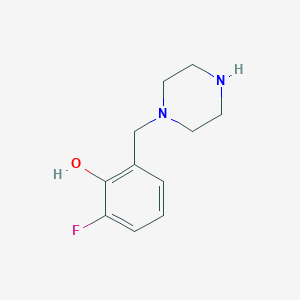
2-Chloro-6-(piperazin-1-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-6-[(piperazin-1-yl)methyl]phenol is a chemical compound that features a fluorine atom, a piperazine ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-[(piperazin-1-yl)methyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and piperazine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-6-[(piperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-fluoro-6-[(piperazin-1-yl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-6-[(piperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving serotonin and dopamine.
Comparación Con Compuestos Similares
Similar Compounds
- 2-fluoro-6-[(morpholin-1-yl)methyl]phenol
- 2-fluoro-6-[(pyrrolidin-1-yl)methyl]phenol
- 2-fluoro-6-[(piperidin-1-yl)methyl]phenol
Uniqueness
2-fluoro-6-[(piperazin-1-yl)methyl]phenol is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. Compared to similar compounds, it has a distinct profile in terms of receptor binding and enzyme inhibition, making it a valuable compound in medicinal chemistry research.
Propiedades
Fórmula molecular |
C11H15FN2O |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
2-fluoro-6-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-10-3-1-2-9(11(10)15)8-14-6-4-13-5-7-14/h1-3,13,15H,4-8H2 |
Clave InChI |
BSGYRBSCAYFRDN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)
